![molecular formula C17H18N2O2 B2633114 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole CAS No. 1225168-27-3](/img/structure/B2633114.png)
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .
Molecular Structure Analysis
The empirical formula of Metaxalone is C12H15NO3, which corresponds to a molecular weight of 221.25 .
Physical And Chemical Properties Analysis
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Implications
A review focused on novel synthesis methods of omeprazole, a proton pump inhibitor chemically related to benzimidazoles, highlights various pharmaceutical impurities and presents new synthesis processes that could potentially apply to derivatives of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole. This includes the study of sulfone N-oxide formation through incomplete oxidation, which can lead to novel impurities and improved yields in pharmaceutical applications (Saini et al., 2019).
Biological Activities of Benzimidazole Derivatives
The broad spectrum of pharmacological activities of benzimidazole derivatives, including antimicrobial, antiviral, antidiabetic, anti-cancer, and proton pump inhibiting effects, underscores their significance in medicinal chemistry. The versatility of benzimidazole compounds, through modifications to their structure, has led to the development of new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).
Benzimidazole Fungicides and Anthelmintics
The application of benzimidazole derivatives in agriculture and veterinary medicine as fungicides and anthelmintics is well documented. These compounds act by inhibiting microtubule assembly, a mechanism that has been extensively researched. This research not only provides insights into their mode of action but also supports the development of benzimidazole-based tools for studying cell biology and molecular genetics (Davidse, 1986).
Therapeutic Potential in Cancer Treatment
Recent reviews of benzimidazole hybrids as anticancer agents highlight their potential through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin assembly disruption. These studies indicate the critical role of benzimidazole derivatives in developing targeted cancer therapies, emphasizing the need for novel compounds with improved selectivity and potency (Akhtar et al., 2019).
Wirkmechanismus
Target of Action
It is suggested that its action may be due to general central nervous system depression .
Mode of Action
Its mode of action is likely related to its ability to depress the central nervous system .
Pharmacokinetics
The pharmacokinetics of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions . The compound’s concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose results in a roughly proportional increase in exposure as indicated by peak plasma concentrations and area under the curve .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole. For instance, the presence of a high fat meal at the time of drug administration can increase peak plasma concentrations by 177.5% and increase the area under the curve by 123.5% and 115.4%, respectively . Time-to-peak concentration is also delayed and terminal half-life is decreased under fed conditions compared to fasted .
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPOSLDTPWWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.